molecular formula C9H11F2NO B1445087 3-(3,5-Difluorophenoxy)propan-1-amine CAS No. 1310243-42-5

3-(3,5-Difluorophenoxy)propan-1-amine

Cat. No. B1445087
CAS RN: 1310243-42-5
M. Wt: 187.19 g/mol
InChI Key: QSHZGLVOSCELRW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenoxy)propan-1-amine is a chemical compound with the IUPAC name 3-(3,5-difluorophenyl)-1-propanamine . It has a molecular weight of 171.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(3,5-Difluorophenoxy)propan-1-amine is 1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(3,5-Difluorophenoxy)propan-1-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Hexadentate N3O3 Amine Phenol Ligands

Hexadentate N3O3 amine phenols, including 3-(3,5-dichloro-2-hydroxybenzyl)amino)propane, have been studied for their applications in binding with Group 13 metal ions. These compounds show potential in creating intrastrand and interstrand hydrogen bonds in polydentate tripodal amine phenols, essential for various chemical processes and reactions (Liu, Wong, Rettig, & Orvig, 1993).

2. Inhibitive Performance on Carbon Steel Corrosion

Tertiary amines, including derivatives similar to 3-(3,5-Difluorophenoxy)propan-1-amine, have been synthesized and assessed for their performance in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, showing potential as anodic inhibitors in corrosion science (Gao, Liang, & Wang, 2007).

3. Synthesis of Enantioenriched Amines

Enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, closely related to 3-(3,5-Difluorophenoxy)propan-1-amine, have been synthesized using biotransamination and lipases. This method is crucial for developing precursors to antimicrobial agents, demonstrating the compound's relevance in pharmaceutical chemistry (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

4. Antibacterial Activity Against Gram-Positive Bacteria

Synthetic 1,3-bis(aryloxy)propan-2-amines, structurally related to 3-(3,5-Difluorophenoxy)propan-1-amine, exhibit significant antibacterial activity against Gram-positive pathogens. These findings suggest the potential of such compounds in developing new antibacterial treatments for infections caused by multidrug-resistant strains (Serafim et al., 2019).

5. Sol-Gel-Based Amino-Functionalized Fiber

Amino-functionalized polymers, using precursors similar to 3-(3,5-Difluorophenoxy)propan-1-amine, have been developed for solid-phase microextraction of environmental samples. This novel approach in environmental analysis indicates the utility of such compounds in environmental chemistry (Bagheri, Babanezhad, & Khalilian, 2008).

Safety And Hazards

The safety information for 3-(3,5-Difluorophenoxy)propan-1-amine includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3,5-difluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHZGLVOSCELRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenoxy)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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